
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea, also known as MBMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MBMU is a urea derivative that belongs to a class of compounds known as N-arylamides, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. However, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has some limitations, including its low stability in acidic environments and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of more efficient synthesis methods and the optimization of N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea's pharmacokinetic properties are also areas of interest for future research.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea is a urea derivative that has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has a wide range of biochemical and physiological effects, and its mechanism of action is thought to involve the inhibition of various enzymes and signaling pathways. While N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has several advantages for lab experiments, it also has some limitations, and there are several future directions for N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea research.
Métodos De Síntesis
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 2-methoxybenzylamine with 4-methylphenyl isocyanate or the reaction of 4-methylphenyl isocyanate with 2-methoxybenzyl alcohol followed by the addition of ammonia. The yield of N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea can be improved by using a solvent such as acetic acid or ethanol.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2-methoxybenzyl)-N'-(4-methylphenyl)urea has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-7-9-14(10-8-12)18-16(19)17-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWWOBLQRIAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)-3-(4-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)


![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)


![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)


![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4944156.png)